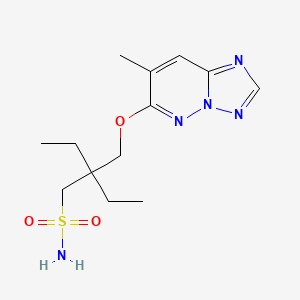

1-Butanesulfonamide, 2-ethyl-2-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)-

Description

1-Butanesulfonamide, 2-ethyl-2-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- is a sulfonamide derivative featuring a [1,2,4]triazolo[1,5-b]pyridazine core. This compound’s structure includes a butanesulfonamide chain and a 2-ethyl substituent at the methylene bridge, distinguishing it from analogs.

Properties

CAS No. |

152537-59-2 |

|---|---|

Molecular Formula |

C13H21N5O3S |

Molecular Weight |

327.41 g/mol |

IUPAC Name |

2-ethyl-2-[(7-methyl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxymethyl]butane-1-sulfonamide |

InChI |

InChI=1S/C13H21N5O3S/c1-4-13(5-2,8-22(14,19)20)7-21-12-10(3)6-11-15-9-16-18(11)17-12/h6,9H,4-5,7-8H2,1-3H3,(H2,14,19,20) |

InChI Key |

OQGLMJWGJNCHNA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(COC1=NN2C(=NC=N2)C=C1C)CS(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TAK-225 involves the formation of the triazolopyridazin core structure. The process typically includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary to the originating company, Takeda Pharmaceutical Co., Ltd .

Industrial Production Methods: Industrial production of TAK-225 would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced chemical reactors and purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: TAK-225 undergoes various chemical reactions, including:

Oxidation: TAK-225 can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within TAK-225.

Substitution: TAK-225 can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazolopyridazin compounds .

Scientific Research Applications

TAK-225 has several scientific research applications:

Chemistry: Used as a model compound to study the behavior of triazolopyridazin derivatives.

Biology: Investigated for its effects on airway mucociliary clearance and ciliary motility.

Medicine: Explored as a potential treatment for asthma and other respiratory diseases due to its receptor antagonistic properties.

Industry: Potential applications in the development of new antiallergic drugs and respiratory therapies.

Mechanism of Action

TAK-225 exerts its effects by antagonizing leukotriene receptors, platelet-activating factor receptors, and endothelin receptors. This leads to the inhibition of pathways that cause inflammation and constriction in the airways. The compound increases intracellular cyclic adenosine monophosphate (cAMP) levels, which enhances ciliary motility and improves mucociliary clearance .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The compound’s [1,2,4]triazolo[1,5-b]pyridazine ring differs from the [1,2,4]triazolo[1,5-a]pyrimidine systems in (e.g., compounds 8a and 8b). Pyridazine (two adjacent nitrogen atoms) vs. For instance, pyridazine derivatives may exhibit enhanced solubility due to increased polarity, whereas pyrimidine analogs like 8a/8b are linked to herbicidal activity .

Sulfonamide Substituents

- Chain Length and Flexibility : The butanesulfonamide group in the target compound contrasts with the rigid benzenesulfonamide moieties in 8a/8b . Longer alkyl chains may improve membrane permeability but reduce crystallinity compared to aromatic sulfonamides.

- Substituent Position : The 2-ethyl group on the methylene bridge differs from the 3-methyl substituent in the structurally related 1-Butanesulfonamide, 3-methyl-2-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl) (). This positional isomerism could influence steric hindrance and conformational stability.

Crystallographic and Physicochemical Properties

- Crystal Packing : highlights π-π stacking interactions (centroid-centroid distances: 3.63–3.88 Å) in triazolopyrimidines. The target compound’s butanesulfonamide chain may disrupt such interactions, leading to altered packing efficiency and solubility .

- Bond Geometry : Triazolopyridazine bond lengths and angles are expected to align with standard values (e.g., C–N: ~1.33 Å, C–C: ~1.39 Å), as seen in similar systems .

Data Tables

Table 1: Structural Comparison of Key Compounds

Table 2: Crystallographic Parameters (Inferred)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.